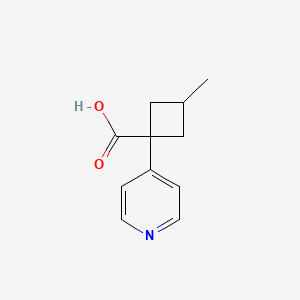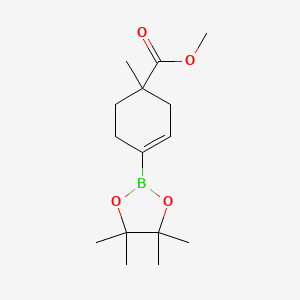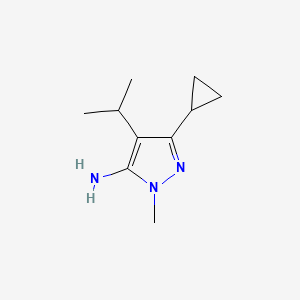
Tert-butyl 2-ethylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-ethylmorpholine-4-carboxylate: is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a tert-butyl ester group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethylmorpholine-4-carboxylate typically involves the reaction of 2-ethylmorpholine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-ethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-ethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also used as a protecting group for carboxylic acids in organic synthesis due to its stability and ease of removal .
Biology: In biological research, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: this compound is used in the development of drugs and therapeutic agents. It serves as a building block for the synthesis of various medicinal compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of tert-butyl 2-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for carboxylic acids, preventing unwanted reactions during synthesis. It can be selectively removed under acidic conditions, allowing for the controlled release of the carboxylic acid group .
Comparison with Similar Compounds
- Tert-butyl 2-ethynylmorpholine-4-carboxylate
- Tert-butyl (2-aminophenyl)carbamate
- Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 2-ethylmorpholine-4-carboxylate is unique due to its specific structural features, including the presence of both a tert-butyl ester group and an ethyl-substituted morpholine ring. This combination imparts unique chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 2-ethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
XTMZHZJMGHLLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B13063996.png)





![3,5-Heptanedione, 4-[(dimethylamino)methylene]-](/img/structure/B13064033.png)


